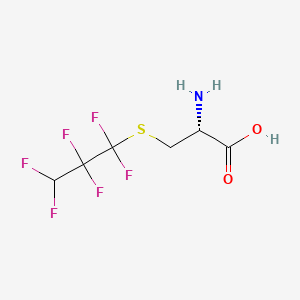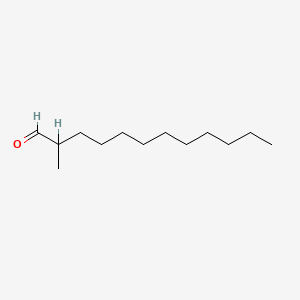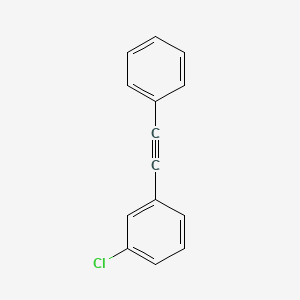
1-Cloro-3-(2-feniletinil)benceno
Descripción general
Descripción
1-Chloro-3-(2-phenylethynyl)benzene is an organic compound with the molecular formula C14H9Cl. It is a derivative of benzene, featuring a chlorine atom and a phenylethynyl group attached to the benzene ring. This compound is primarily used in research settings and has applications in various fields of chemistry and materials science .
Aplicaciones Científicas De Investigación
1-Chloro-3-(2-phenylethynyl)benzene is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biology and Medicine: Research explores its potential as a precursor for bioactive compounds and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(2-phenylethynyl)benzene can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction between 1-chloro-3-iodobenzene and phenylacetylene. The reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base, such as triethylamine, under an inert atmosphere .
Industrial Production Methods: The synthesis involves standard organic chemistry techniques and equipment .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-3-(2-phenylethynyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The phenylethynyl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alkanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide.
Addition Reactions: Typical reagents are bromine or hydrogen chloride.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Catalysts such as palladium on carbon or lithium aluminum hydride are employed.
Major Products:
Substitution Reactions: Products include various substituted benzene derivatives.
Addition Reactions: Products include halogenated alkenes or alkanes.
Oxidation Reactions: Products include ketones or carboxylic acids.
Reduction Reactions: Products include alkanes.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-(2-phenylethynyl)benzene involves its interaction with various molecular targets. The phenylethynyl group can participate in π-π interactions with aromatic systems, while the chlorine atom can engage in halogen bonding. These interactions influence the compound’s reactivity and its ability to form stable complexes with other molecules .
Comparación Con Compuestos Similares
- 1-Chloro-2-(2-phenylethynyl)benzene
- 1-Chloro-4-(2-phenylethynyl)benzene
- 1-Bromo-3-(2-phenylethynyl)benzene
Uniqueness: 1-Chloro-3-(2-phenylethynyl)benzene is unique due to the specific positioning of the chlorine atom and the phenylethynyl group on the benzene ring. This arrangement influences its chemical reactivity and the types of interactions it can participate in, making it distinct from other similar compounds .
Propiedades
IUPAC Name |
1-chloro-3-(2-phenylethynyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJTXRHGEOOABC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346352 | |
| Record name | 1-chloro-3-(2-phenylethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51624-34-1 | |
| Record name | 1-chloro-3-(2-phenylethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,10-Anthracenedione, 1,4-bis[[4-(1,1-dimethylethyl)phenyl]amino]-5,8-dihydroxy-](/img/structure/B1615277.png)


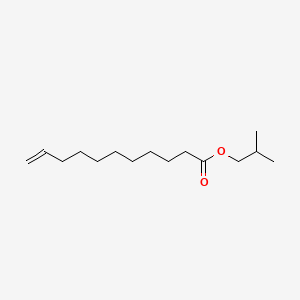


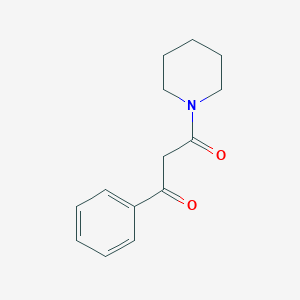
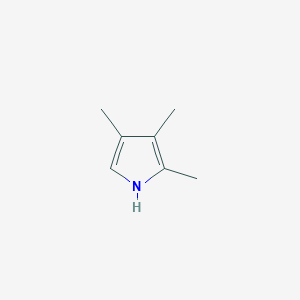

![ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate](/img/structure/B1615292.png)


